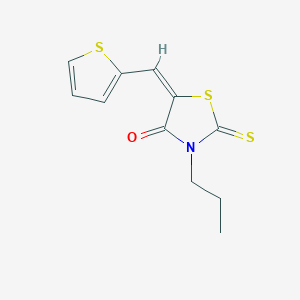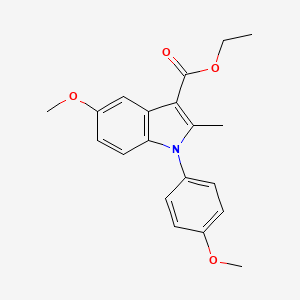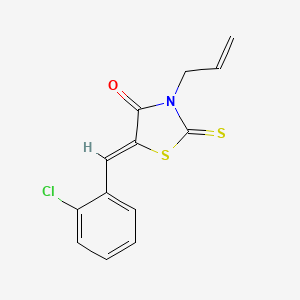
(5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-3-Propyl-5-(thiophen-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-4-on ist eine synthetische organische Verbindung, die zur Familie der Thiazolidinone gehört.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5E)-3-Propyl-5-(thiophen-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation eines Thiophenderivats mit einem Thiazolidinon-Vorläufer unter bestimmten Reaktionsbedingungen. Übliche Reagenzien sind Aldehyde, Amine und Schwefelquellen. Die Reaktion kann durch Säuren oder Basen katalysiert werden und erfordert oft kontrollierte Temperaturen und Lösungsmittel.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für solche Verbindungen können großtechnische Batchreaktionen, kontinuierliche Verfahren und Reinigungstechniken wie Kristallisation oder Chromatographie umfassen. Die Wahl des Verfahrens hängt von der gewünschten Reinheit, Ausbeute und Skalierbarkeit ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiophene derivative with a thiazolidinone precursor under specific reaction conditions. Common reagents include aldehydes, amines, and sulfur sources. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions, continuous flow processes, and purification techniques like crystallization or chromatography. The choice of method depends on the desired purity, yield, and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.
Reduktion: Reduktionsreaktionen können die Thioxo-Gruppe in ein Thiol oder andere reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können am Thiophenring oder am Thiazolidinon-Kern auftreten und zu verschiedenen Derivaten führen.
Übliche Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden führen, während Substitution verschiedene funktionalisierte Derivate produzieren kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (5E)-3-Propyl-5-(thiophen-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-4-on wegen seiner Reaktivität und seines Potenzials als Baustein für komplexere Moleküle untersucht.
Biologie
Biologisch sind Thiazolidinonderivate für ihre antimikrobiellen, antifungalischen und antiviralen Eigenschaften bekannt. Diese Verbindung kann auf ähnliche Aktivitäten untersucht werden.
Medizin
In der medizinischen Chemie werden solche Verbindungen auf ihre potenziellen therapeutischen Wirkungen untersucht, darunter entzündungshemmende, krebshemmende und antidiabetische Wirkungen.
Industrie
Industriell können diese Verbindungen bei der Entwicklung neuer Materialien, Agrochemikalien und Pharmazeutika eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (5E)-3-Propyl-5-(thiophen-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet Wechselwirkungen mit spezifischen molekularen Zielen. Diese können Enzyme, Rezeptoren oder andere Proteine umfassen. Die beteiligten Wege können je nach der untersuchten biologischen Aktivität variieren.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may be explored for similar activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antidiabetic activities.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (5E)-3-propyl-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.
Thiazole: Oft für ihre antimikrobiellen Aktivitäten untersucht.
Thiophene: Häufig in der organischen Synthese und Materialwissenschaft verwendet.
Einzigartigkeit
Was (5E)-3-Propyl-5-(thiophen-2-ylmethyliden)-2-thioxo-1,3-thiazolidin-4-on auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die eine spezifische Reaktivität und biologische Aktivität verleihen können, die in anderen ähnlichen Verbindungen nicht zu finden ist.
Eigenschaften
Molekularformel |
C11H11NOS3 |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
(5E)-3-propyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS3/c1-2-5-12-10(13)9(16-11(12)14)7-8-4-3-6-15-8/h3-4,6-7H,2,5H2,1H3/b9-7+ |
InChI-Schlüssel |
AUABYSKUBPFWHM-VQHVLOKHSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=CC=CS2)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide](/img/structure/B11672372.png)
![N'-[(E)-[3-Bromo-5-methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]-4-[(4-phenyl-1,3-thiazol-2-YL)amino]benzohydrazide](/img/structure/B11672388.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)
![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)


![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
